molecular formula C18H18N4O2 B2920229 N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796971-42-0

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2920229
CAS RN: 1796971-42-0
M. Wt: 322.368
InChI Key: KPSVFOSLNMHAJB-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) enzyme, p300/CBP-associated factor (PCAF). It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases related to abnormal gene expression. In

Scientific Research Applications

Synthesis and Modification

  • Synthesis Processes and Derivatives : N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide and its derivatives have been synthesized through various chemical processes. For instance, the 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and imidazo[4,5-b]pyridine derivatives through reaction with different compounds, showcasing the versatility of these compounds in synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Biological and Pharmacological Activities

  • Antiviral and Antimicrobial Applications : Various derivatives of imidazo[1,2-a]pyridines, which are structurally related to N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide, have been studied for their antiviral and antimicrobial properties. For example, certain derivatives showed moderate activity against human cytomegalovirus (HCMV) and good cytoprotective properties in experimental models, highlighting their potential in antiviral research (Chaouni-Enabdallah et al., 2001).

Chemical Properties and Mechanisms

  • Chemical Reactivity and Mechanisms : The chemical reactivity and mechanisms involved in the synthesis and modification of these compounds have been a subject of study. For example, research has been conducted on the intramolecular homolytic substitution with amidyl radicals in the context of these compounds, which provides insights into their chemical properties and potential applications in various fields (Fong & Schiesser, 1997).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(21-9-4-11-22-12-10-19-14-22)15-5-3-6-16(13-15)24-17-7-1-2-8-20-17/h1-3,5-8,10,12-14H,4,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSVFOSLNMHAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide

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